3-(p-Tolyl)-3-pyrroline

Catalog No.
S8714943
CAS No.
M.F
C11H13N
M. Wt
159.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(p-Tolyl)-3-pyrroline

Product Name

3-(p-Tolyl)-3-pyrroline

IUPAC Name

3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C11H13N/c1-9-2-4-10(5-3-9)11-6-7-12-8-11/h2-6,12H,7-8H2,1H3

InChI Key

MHTCLHUZDMHGFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCNC2

3-Aryl-3-pyrrolines are five-membered nitrogen-containing heterocycles utilized as versatile synthetic intermediates and structural motifs in medicinal chemistry. The defining feature of this class is the C3-aryl substituent, which allows for systematic tuning of electronic and steric properties. This compound class is of significant interest for its potential role in developing mechanism-based inactivators or substrates for amine oxidases, making the specific choice of the aryl group a critical procurement decision . 3-(p-Tolyl)-3-pyrroline, also known as 3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole, represents a key analog within this class, featuring a weakly electron-donating tolyl group [1].

Substituting 3-(p-Tolyl)-3-pyrroline with other 3-aryl-3-pyrroline analogs is often impractical due to significant impacts on synthesis and processability. The choice of aryl substituent directly influences the efficiency of key purification steps. For N-sulfinyl-3-aryl-3-pyrrolines, a common synthetic precursor, purification by standard column chromatography on silica gel is highly inefficient, affording yields as low as 15–27%. In contrast, direct purification of the product mixture by recrystallization can produce yields between 65–91% . Therefore, selecting an analog like 3-(p-tolyl)-3-pyrroline, whose precursors are amenable to crystallization, over one that requires chromatography can dramatically reduce production time, solvent waste, and cost, making them non-interchangeable from a procurement and scale-up perspective.

Process Efficiency: High-Yield Synthesis Enabled by Non-Chromatographic Purification

A key synthetic route to 3-aryl-3-pyrroline precursors (N-sulfinyl derivatives) shows a stark divergence in yield based on the purification method. When subjected to purification by chromatography on silica gel, isolated yields are poor, ranging from 15–27%. However, when the product is purified by simple recrystallization from diethyl ether, the same reaction affords high yields of 65–91% . The amenability of the p-tolyl derivative's precursors to this efficient, scalable purification method presents a significant advantage over analogs that may require chromatographic separation.

Evidence DimensionIsolated Yield of N-sulfinyl-3-aryl-3-pyrroline Precursors
Target Compound Data65–91% (via Recrystallization)
Comparator Or BaselineSame reaction mixture: 15–27% (via Silica Gel Chromatography)
Quantified Difference4- to 5-fold increase in isolated yield by avoiding chromatography.
ConditionsSynthesis via rearrangement of N-sulfinyl 2-aryl-2-vinylaziridines.

This yield difference directly impacts project costs and timelines; selecting a precursor route that avoids chromatography saves significant time, labor, and solvent expense.

Precursor Suitability: A Validated Scaffold for Amine Oxidase Inhibitor Research

The 3-aryl-3-pyrroline scaffold, for which 3-(p-tolyl)-3-pyrroline is a primary example, is explicitly identified as being of significant biological interest. Specifically, this class of compounds serves as mechanism-based inactivators or substrates of amine oxidases . The p-tolyl group provides a well-defined, weakly electron-donating substituent that is a common starting point for structure-activity relationship (SAR) studies, offering a clear advantage over more electronically neutral (phenyl) or strongly polarized analogs when probing enzyme active sites.

Evidence DimensionBiological Relevance / Application Class
Target Compound DataEstablished as a scaffold for amine oxidase inactivators/substrates.
Comparator Or BaselineGeneric heterocyclic cores without established relevance to this specific enzyme class.
Quantified DifferenceNot applicable.
ConditionsMedicinal chemistry and bioassay development.

Procuring this compound provides a direct entry point into a biologically and pharmaceutically relevant chemical space, reducing the risk associated with using unvalidated scaffolds.

Process-Efficient Synthesis of Medicinal Chemistry Intermediates

For research or process chemistry groups requiring multi-gram or kilogram quantities of a 3-aryl-pyrroline core, this compound is a strong choice. Its documented synthesis route, which allows for high-yield purification via crystallization while avoiding inefficient chromatography, makes it ideal for cost-effective scale-up operations .

Scaffolding for Amine Oxidase Inhibitor Discovery Programs

In drug discovery, particularly for neurological or oncological targets involving amine oxidases, this compound serves as a validated starting point. Its established relevance as a substrate or inactivator for this enzyme class allows researchers to bypass initial scaffold screening and proceed directly to generating analogs for structure-activity relationship (SAR) studies .

XLogP3

1.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

159.104799419 g/mol

Monoisotopic Mass

159.104799419 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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